3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea
Description
3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea is a synthetic urea derivative characterized by a tetrahydrofuran (oxane) ring substituted with a hydroxymethyl group and a phenoxyethyl side chain. The compound’s structure combines lipophilic (phenoxyethyl) and hydrophilic (hydroxyoxane) moieties, suggesting balanced solubility properties for pharmaceutical applications.
Properties
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c18-14(17-12-15(19)6-9-20-10-7-15)16-8-11-21-13-4-2-1-3-5-13/h1-5,19H,6-12H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZJXJPURXOYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxyoxan-4-ylmethyl chloride with 2-phenoxyethylamine in the presence of a base, followed by the addition of isocyanate to form the urea linkage. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares 3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea with structurally related compounds, focusing on substituent effects, molecular properties, and inferred biological activities.
Table 1: Key Structural and Functional Attributes
*Calculated based on empirical formula.
Key Observations:
Core Structure Differences :
- The urea core in the target compound contrasts with the triazolone rings in analogs from and . Urea derivatives often exhibit hydrogen-bonding capacity, whereas triazolones may confer metabolic stability or aromatic stacking interactions .
Substituent Impact: The 2-phenoxyethyl group is a common feature across all compounds, likely enhancing lipophilicity and membrane permeability. The 4-hydroxyoxan-4-ylmethyl substituent in the target compound introduces a polar, cyclic ether moiety absent in triazolone analogs. This may improve aqueous solubility compared to purely lipophilic analogs like the 3-chlorophenylpiperazine derivative .
Therapeutic Implications: The triazolone-piperazine analog () includes a 3-chlorophenylpiperazine group, a motif associated with serotonin or dopamine receptor binding in antipsychotics (e.g., aripiprazole derivatives).
Pharmacokinetic and Physicochemical Considerations
- Solubility : The hydroxyoxane ring in the target compound likely enhances water solubility compared to triazolone derivatives, which rely on aromatic/heterocyclic cores for rigidity but may suffer from poor bioavailability.
- Metabolic Stability : Urea bonds are generally resistant to hydrolysis, whereas triazolones may undergo oxidative metabolism via cytochrome P450 enzymes, as seen in related azole antifungals .
Biological Activity
3-[(4-hydroxyoxan-4-yl)methyl]-1-(2-phenoxyethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a urea moiety linked to a phenoxyethyl group and a hydroxymethyl oxane, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function through multiple pathways, including:
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of certain enzymes involved in tumor progression, particularly in breast cancer models.
- Cellular Uptake : Its structural characteristics allow for effective cellular uptake, facilitating its therapeutic effects in target tissues.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties, particularly against triple-negative breast cancer (TNBC). A study identified it as a potential FGFR1 inhibitor, which is crucial in the treatment of metastatic TNBC. The compound demonstrated significant cytotoxicity against selected cancer cell lines and showed the ability to cross the blood-brain barrier, enhancing its therapeutic potential in brain metastases associated with TNBC .
Neuroprotective Effects
Another aspect of the biological activity includes neuroprotective effects. In vitro studies have shown that derivatives of this compound can protect neuron cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications to the phenoxyethyl and hydroxymethyl groups have been explored to enhance potency and selectivity for biological targets. For instance, variations in substituents on the phenyl ring have been linked to improved inhibitory activity against specific enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
